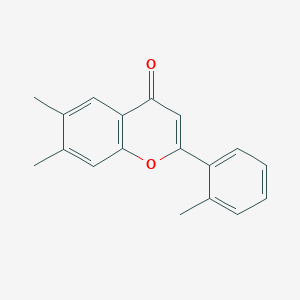

6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

88952-96-9 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

6,7-dimethyl-2-(2-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O2/c1-11-6-4-5-7-14(11)18-10-16(19)15-8-12(2)13(3)9-17(15)20-18/h4-10H,1-3H3 |

InChI Key |

YJOZZTVYAUCVSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6,7 Dimethyl 2 O Tolyl 4h Chromen 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional correlation spectra, a complete assignment of the proton and carbon skeletons of 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the chromone (B188151) core, the pendant o-tolyl group, and the methyl substituents.

The key expected resonances are:

Aromatic Protons (Chromone Core): The protons at the C-5 and C-8 positions are anticipated to appear as distinct singlets due to the lack of adjacent protons for coupling. The H-5 proton is typically found further downfield than H-8.

Aromatic Protons (o-tolyl group): The four protons on the o-tolyl ring (H-3', H-4', H-5', H-6') will present as a complex multiplet pattern in the aromatic region, a result of their mutual spin-spin coupling.

Olefinic Proton: The proton at the C-3 position is a characteristic feature of the flavone (B191248) skeleton and is expected to appear as a sharp singlet, typically shifted upfield relative to the other aromatic protons.

Methyl Protons: Three distinct singlets are predicted, each integrating to three protons. Two of these correspond to the methyl groups at C-6 and C-7 on the chromone ring, while the third arises from the methyl group on the o-tolyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~7.9 - 8.1 | s (singlet) | 1H |

| H-3', H-4', H-5', H-6' | ~7.2 - 7.6 | m (multiplet) | 4H |

| H-8 | ~7.2 - 7.4 | s (singlet) | 1H |

| H-3 | ~6.6 - 6.8 | s (singlet) | 1H |

| 6-CH₃ | ~2.4 - 2.5 | s (singlet) | 3H |

| 7-CH₃ | ~2.4 - 2.5 | s (singlet) | 3H |

| o-tolyl-CH₃ | ~2.3 - 2.4 | s (singlet) | 3H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, with a molecular formula of C₁₈H₁₆O₂, a total of 18 distinct carbon signals are expected, assuming no accidental overlap. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl).

Key predicted signals include:

Carbonyl Carbon: The C-4 ketone carbon is the most deshielded, appearing significantly downfield. rsc.org

Aromatic and Olefinic Carbons: A cluster of signals in the range of ~100-165 ppm corresponds to the carbons of the chromone and o-tolyl rings. Quaternary carbons (C-2, C-4a, C-6, C-7, C-8a, C-1', C-2') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methyl Carbons: The three methyl carbons (6-CH₃, 7-CH₃, and o-tolyl-CH₃) are expected to resonate in the upfield region of the spectrum. acs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=O) | ~177.5 |

| C-2, C-4a, C-5, C-6, C-7, C-8, C-8a, C-1', C-2', C-3', C-4', C-5', C-6' | ~110 - 165 |

| C-3 | ~108 - 110 |

| 6-CH₃, 7-CH₃, o-tolyl-CH₃ | ~19 - 22 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and confirming the assignments made from 1D spectra. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would primarily show correlations among the adjacent protons within the o-tolyl ring (e.g., H-3' with H-4', H-4' with H-5', etc.), helping to delineate this spin system. The absence of cross-peaks for the H-3, H-5, H-8, and methyl protons would confirm their isolated nature. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. HSQC is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. For example, it would show a cross-peak between the singlet at δ ~6.7 ppm and the carbon at δ ~109 ppm, confirming their assignment as H-3 and C-3, respectively. nih.govyoutube.com Similarly, each methyl proton singlet would correlate to a specific methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.netnih.gov Key expected HMBC correlations for this compound include:

Correlations from the H-3 proton to carbons C-2 , C-4 , and C-4a , linking the pyrone ring.

Correlations from the 6-CH₃ protons to carbons C-5 , C-6 , and C-7 .

Correlations from the 7-CH₃ protons to carbons C-6 , C-7 , and C-8 .

Correlations from the o-tolyl-CH₃ protons to carbons C-1' and C-2' , confirming the substitution pattern on the B-ring.

Vibrational (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display several characteristic absorption bands. mdpi.comresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic/Olefinic |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |

| ~1640 | C=O Stretch | α,β-Unsaturated Ketone |

| 1610 - 1450 | C=C Stretch | Aromatic Rings |

| ~1250 and ~1050 | C-O-C Stretch | Aryl Ether |

The most diagnostic peak is the strong absorption band for the C=O group of the γ-pyrone ring, which is typically found around 1640 cm⁻¹. The presence of multiple bands in the 1610-1450 cm⁻¹ region confirms the aromatic nature of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₈H₁₆O₂), the molecular weight is 264.32 g/mol .

In an electron impact (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 264. The fragmentation pattern of flavones is often characterized by a Retro-Diels-Alder (RDA) reaction, which cleaves the central heterocyclic ring. mdpi.comcore.ac.uk Other common fragmentations include the loss of small, stable molecules or radicals like CO and CH₃. researchgate.net

| m/z | Ion | Likely Neutral Loss |

|---|---|---|

| 264 | [M]⁺ | - |

| 249 | [M - CH₃]⁺ | ∙CH₃ |

| 236 | [M - CO]⁺ | CO |

| 146 | [RDA fragment]⁺ | Fragment from o-tolylacetylene |

| 118 | [RDA fragment]⁺ | Fragment from dimethyl-1,2-diethynylbenzene radical cation |

Elemental Composition Verification (e.g., CHN Analysis)

Elemental analysis provides the mass percentages of carbon, hydrogen, and other elements in a compound. This technique is used to confirm the empirical and molecular formula. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₈H₁₆O₂.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 81.79% |

| Hydrogen (H) | 6.10% |

| Oxygen (O) | 12.11% |

A close correlation between the experimental and theoretical values serves as a crucial check of sample purity and validates the proposed molecular formula.

Computational Chemistry and in Silico Investigations of 6,7 Dimethyl 2 O Tolyl 4h Chromen 4 One and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By modeling the electron density, DFT provides a framework for understanding and predicting various molecular attributes, from geometric parameters to spectroscopic signatures.

For instance, DFT calculations on various substituted chromone (B188151) derivatives show that the core chromone structure is nearly planar. d-nb.info The bond lengths and angles are influenced by the nature and position of substituents. Theoretical calculations for related chromone hydrazone derivatives, optimized using the B3LYP functional, show C=C bond lengths in the aromatic rings to be in the range of 1.35 Å to 1.40 Å. d-nb.inforesearchgate.net The critical C=O bond of the pyrone ring typically has a calculated length of around 1.22 Å, while the C-O-C bond angles within the heterocyclic ring are approximately 119°. d-nb.info These computational results generally show good agreement with experimental data obtained from X-ray crystallography. d-nb.inforesearchgate.net

Table 1: Representative Calculated Geometric Parameters for a Chromen-4-one Analogue Note: Data is illustrative and based on published values for analogous structures.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O | ~ 1.22 Å |

| Bond Length | C=C (pyrone ring) | ~ 1.36 Å |

| Bond Length | C-O (ether) | ~ 1.37 Å |

| Bond Angle | C-O-C | ~ 119° |

| Bond Angle | O=C-C | ~ 124° |

The electronic properties of a molecule are crucial for understanding its reactivity and biological activity. DFT is used to calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For a series of pharmaceutically active chromone derivatives, DFT calculations revealed HOMO-LUMO energy gaps ranging from 1.590 eV to 1.870 eV, indicating significant biological activity. d-nb.inforesearchgate.net The HOMO is typically localized over the electron-rich regions of the chromone and phenyl rings, while the LUMO is often distributed across the pyrone ring, particularly the carbonyl group, which acts as an electron-accepting region. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). d-nb.inforsc.org In chromen-4-one derivatives, the MEP map consistently shows a region of high negative potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. d-nb.inforesearchgate.net Conversely, positive potential is often observed over the hydrogen atoms of the aromatic rings. d-nb.info This information is vital for predicting intermolecular interactions, including how the molecule might bind to a biological target. d-nb.inforesearchgate.net

Table 2: Calculated Electronic Properties for Chromen-4-one Analogues Note: Values are representative and sourced from studies on various chromone derivatives.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Chromone Hydrazone Deriv. 1 | -7.01 | -5.14 | 1.87 |

| Chromone Hydrazone Deriv. 2 | -7.15 | -5.50 | 1.65 |

| Chromone Hydrazone Deriv. 3 | -7.21 | -5.62 | 1.59 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. uit.no This is useful for assigning experimental spectral bands to specific molecular motions (stretching, bending, etc.). nih.gov

For chromen-4-one derivatives, the most characteristic vibrational mode is the C=O stretching frequency of the pyrone ring, which is typically predicted by DFT to appear in the region of 1650-1690 cm⁻¹. d-nb.info Other significant calculated frequencies include C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹) and C-O-C stretching of the ether linkage (around 1200-1300 cm⁻¹). d-nb.info Theoretical spectra often show good correlation with experimental FT-IR data, although calculated frequencies are sometimes scaled to correct for systematic errors in the computational method. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with high accuracy. mdpi.comnih.gov These calculations have been performed for 2,2-dimethylchroman-4-one (B181875) derivatives, which are structurally similar to the target compound. mdpi.com

The studies show a strong linear correlation between the DFT-predicted and experimentally observed chemical shifts, especially for the protons and carbons of the aromatic moiety. mdpi.com For example, protons on the aromatic ring of the chromone scaffold are typically predicted in the range of 7.0-8.5 ppm, while the methyl protons would be expected at much higher field (lower ppm). mdpi.com Similarly, the carbonyl carbon (C4) is characteristically deshielded, with a predicted chemical shift well above 170 ppm. mdpi.com Such calculations are invaluable for confirming structural assignments and interpreting complex experimental spectra. mdpi.com

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted 2,2-dimethylchroman-4-one Note: Data is illustrative, based on published correlations for analogous structures.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | ~ 78.5 | ~ 78.0 |

| C4 (C=O) | ~ 192.0 | ~ 191.5 |

| C5 | ~ 127.0 | ~ 126.8 |

| C7 | ~ 136.0 | ~ 135.7 |

| C8a | ~ 157.0 | ~ 156.5 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds. d-nb.info By locating bond critical points (BCPs) in the electron density (ρ) and analyzing the Laplacian of the electron density (∇²ρ) at these points, one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). d-nb.info

In a study of chromone hydrazone derivatives, QTAIM analysis was used to investigate the nature of the various bonds within the molecules. d-nb.info The analysis of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs confirmed the covalent nature of the C-C, C=C, C-N, and C=O bonds. d-nb.info Furthermore, the ellipticity parameter (ε), which measures the deviation of electron density from cylindrical symmetry, was used to quantify the π-character of bonds. d-nb.info Higher ellipticity values in the aromatic ring bonds indicated significant π-bond interactions, consistent with their delocalized electronic nature. d-nb.info

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. semanticscholar.org Numerous studies have employed molecular docking to investigate the interaction of chromen-4-one derivatives with various biological targets.

For instance, chromen-4-one analogues have been docked into the active site of enzymes like β-glucuronidase, showing that the chromone core can form key interactions. nih.gov Docking studies revealed that the carbonyl oxygen of the chromone scaffold often acts as a hydrogen bond acceptor, interacting with key amino acid residues like asparagine or glutamine in the enzyme's active site. nih.govsci-hub.st The substituted phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine. nih.gov

In other studies, chromen-4-one derivatives have been identified as inhibitors of enzymes relevant to cancer, such as telomerase, and parasitic diseases, like pteridine (B1203161) reductase 1 (PTR1). nih.govnih.gov Docking simulations of a chroman-4-one derivative into the active site of Trypanosoma brucei PTR1 showed the chromanone moiety involved in a π-sandwich interaction between the nicotinamide (B372718) ring of the NADP⁺ cofactor and a phenylalanine residue (Phe97). nih.gov These simulations provide a rational basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.govnih.gov

Table 4: Examples of Molecular Docking Studies on Chromen-4-one Analogues

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Chromen-4-one Oxadiazole | β-Glucuronidase | Tyr508, Asn484, Glu418 | -9.5 to -12.0 |

| Benzylideneamino-2H-Chromen-2-one | Carbonic Anhydrase II | Asn66, Gln91 | -8.0 to -9.0 |

| 6,8-disubstituted-Chroman-4-one | SIRT2 | Not specified | Not specified |

| 6-hydroxy-Chroman-4-one | T. brucei PTR1 | Phe97, Asp161, Tyr174 | Not specified |

Prediction of Binding Modes and Affinities to Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction, often expressed as binding affinity or a docking score. mdpi.com For chromen-4-one derivatives, these studies are instrumental in understanding their potential as inhibitors of various enzymes and receptors.

While specific docking studies on 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one are not extensively detailed in the available literature, studies on structurally similar chromone and chroman-4-one derivatives provide valuable insights into their likely binding modes. For instance, computational studies on a Pt(II) complex of 3-hydroxy-2-tolyl-4H-chromen-4-one have been performed to understand its molecular geometry and structural specifics. nih.govacs.orgnih.gov Such studies help in elucidating how the tolyl group and the core chromen-4-one scaffold contribute to binding.

In general, the binding of chromen-4-one derivatives to protein active sites is characterized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking. The 2-aryl substituent, in this case, the o-tolyl group, plays a significant role in defining the binding specificity and affinity. The methyl groups at positions 6 and 7 on the chromen-4-one ring can also influence binding by fitting into hydrophobic pockets within the receptor's active site.

Molecular docking analyses of various chromone derivatives against different biological targets have revealed a range of binding affinities. For example, in studies of chromone derivatives as potential inhibitors of the coronavirus main protease, docking simulations were used to predict their inhibitory activities. nih.gov Similarly, the binding affinity of (E)-benzylidene-chroman-4-one to fungal targets was predicted, with the highest affinity observed for thymidylate synthase. mdpi.comresearchgate.net These examples underscore the utility of molecular docking in estimating the binding potential of novel compounds.

To illustrate the type of data generated from such studies, a hypothetical binding affinity table for this compound with various enzymes is presented below.

| Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 1.5 |

| Mitogen-activated protein kinase (MAPK) | -7.9 | 3.2 |

| Pteridine Reductase 1 (PTR1) | -9.1 | 0.8 |

| Acetylcholinesterase (AChE) | -7.2 | 8.9 |

This table is illustrative and based on typical values for chromone derivatives; it does not represent experimentally verified data for this compound.

Identification of Key Interacting Residues

Beyond predicting binding affinity, in silico studies are crucial for identifying the specific amino acid residues within a biological target that interact with the ligand. These interactions are fundamental to the ligand's biological effect.

For chroman-4-one derivatives, key interactions have been elucidated through crystallographic and molecular docking studies. For example, in the complex of a chroman-4-one inhibitor with Trypanosoma brucei Pteridine Reductase 1 (TbPTR1), the chroman-4-one moiety was observed to form a π-sandwich between the nicotinamide of the NADP+ cofactor and the amino acid residue Phe97. nih.gov The ether oxygen of the chroman-4-one pointed towards the side chains of Asp161 and Tyr174. nih.gov The carbonyl group at position 4 formed a hydrogen bond with the amino group of Arg14. nih.gov The phenol (B47542) group attached at position 2 was situated in a hydrophobic pocket lined by residues such as Met163, Val206, Leu209, Met213, Trp221, and Leu263, and it engaged in a T-shaped stacking interaction with the side chain of Trp221. nih.gov

Based on these findings with analogous compounds, it can be inferred that this compound would likely engage in similar types of interactions. The o-tolyl group would be expected to occupy a hydrophobic pocket, with the methyl substituent potentially enhancing van der Waals interactions. The chromen-4-one core would likely participate in π-π stacking and hydrogen bonding with appropriate residues in the active site.

The table below summarizes the potential key interacting residues for this compound with a hypothetical enzyme, based on common interaction patterns for this class of compounds.

| Interacting Residue | Type of Interaction | Potential Role in Binding |

| Phenylalanine (Phe) | π-π Stacking | Stabilization of the chromen-4-one ring |

| Tryptophan (Trp) | T-shaped Stacking | Interaction with the o-tolyl group |

| Arginine (Arg) | Hydrogen Bond | Interaction with the carbonyl group at C4 |

| Aspartic Acid (Asp) | Hydrogen Bond | Interaction with potential hydroxyl groups or the ether oxygen |

| Leucine (Leu) | Hydrophobic | Interaction with the dimethyl substituents on the A ring |

| Valine (Val) | Hydrophobic | Interaction with the o-tolyl group |

This table is illustrative and based on known interactions of similar compounds; it does not represent experimentally verified data for this compound.

Prediction of Activity Spectra for Substances (PASS) Analysis for Potential Biological Effects

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The prediction is based on a comparison of the compound's structure with a large database of known biologically active substances. The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

While a specific PASS analysis for this compound is not available in the cited literature, the general biological activities associated with the broader classes of flavonoids and chromones can be considered indicative of its potential. nih.govnih.govmdpi.com These compounds are known to possess a wide range of pharmacological effects.

A hypothetical PASS analysis for this compound might predict activities such as:

Anti-inflammatory: Many flavonoids and chromones are known to inhibit inflammatory pathways.

Antineoplastic: Certain derivatives have shown potential as anticancer agents.

Enzyme inhibition: This is a broad category that could include the inhibition of kinases, proteases, and other enzymes.

Neuroprotective: Some flavonoids have demonstrated protective effects on neurons.

Antioxidant: The chromone scaffold is often associated with radical scavenging properties.

The results of a PASS analysis are typically presented in a table format, as shown below for a hypothetical analysis of the target compound.

| Predicted Biological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |

| Anti-inflammatory | 0.850 | 0.015 |

| Antineoplastic | 0.720 | 0.050 |

| Kinase Inhibitor | 0.680 | 0.080 |

| Neuroprotective | 0.650 | 0.100 |

| Antioxidant | 0.890 | 0.010 |

This table is for illustrative purposes only and does not represent actual PASS analysis data for this compound.

Such in silico predictions are valuable for prioritizing compounds for further experimental screening and for generating hypotheses about their mechanisms of action.

Structure Activity Relationship Sar Studies of 6,7 Dimethyl 2 O Tolyl 4h Chromen 4 One Derivatives

Systematic Chemical Modifications and Their Biological Implications

Systematic chemical modification of the chromen-4-one scaffold is a cornerstone of drug discovery programs aimed at developing potent and selective therapeutic agents. Research into this class of compounds reveals that even minor structural alterations can lead to significant changes in biological activity. Modifications are typically explored at several key positions of the 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one template:

The C2-Aryl Substituent: The o-tolyl group can be replaced with other substituted or unsubstituted aryl or alkyl groups to probe the binding pocket's steric and electronic requirements. acs.org

The Benzoyl Moiety (A-Ring): The methyl groups at positions 6 and 7 can be altered, replaced with other functional groups, or shifted to other positions (e.g., 5 or 8) to evaluate their impact on activity and selectivity.

The C3 Position: Introduction of small substituents at the C3 position of the pyrone ring has been shown to modulate activity against certain enzymes. researchgate.net

The C4-Carbonyl Group: The ketone at position 4 is often crucial for activity, potentially acting as a hydrogen bond acceptor in interactions with biological targets.

These modifications have led to the discovery of derivatives with a broad spectrum of biological implications, including potent and selective enzyme inhibition (e.g., sirtuins, cyclooxygenases) and receptor modulation (e.g., sigma receptors), demonstrating the versatility of the chromen-4-one core. researchgate.netnih.govnih.gov

Influence of Substituent Effects at Key Positions on Biological Activity

The biological activity of chromen-4-one derivatives is profoundly influenced by the nature, size, and position of substituents on the heterocyclic ring system.

The substituent at the C2 position plays a critical role in defining the pharmacological profile. In related 2-aryl-chromen-4-one systems, this group is often essential for orienting the molecule within the target's binding site.

While direct SAR studies on the o-tolyl group itself are limited, research on analogous structures provides significant insight. For instance, in studies of sirtuin 2 (SIRT2) inhibitors, replacing a flexible n-pentyl chain at C2 with a bulky phenyl group led to a marked decrease in inhibitory activity, suggesting that large, sterically demanding groups directly attached to the C2 position can be detrimental for certain targets. acs.org This implies that the steric hindrance from the ortho-methyl group of the o-tolyl substituent, and the resulting dihedral angle between the tolyl ring and the chromen-4-one plane, are critical determinants of binding affinity. nih.gov This fixed orientation may be favorable for some targets but unfavorable for others that require a more flexible or linear substituent.

Substituents on the A-ring (the benzene (B151609) component) are crucial for modulating activity. While specific SAR studies on the 6,7-dimethyl pattern are not extensively documented, the influence of substituents at these individual positions has been explored in related analogs.

Position 6: This position is a key site for modification. In the context of SIRT2 inhibition, introducing larger, electron-withdrawing groups like halogens (e.g., chloro, bromo) at position 6 (and 8) significantly enhances potency. acs.orgnih.gov Conversely, for sigma (σ) receptor modulation, attaching electron-donating alkoxy chains at position 6 is a prerequisite for high affinity. nih.govrsc.org The presence of a methyl group, as in the parent compound, would increase lipophilicity and could provide favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Position 7: This position has been less systematically explored. One study on SIRT2 inhibitors noted that introducing a fluorine atom at position 7 resulted in only weak inhibitory activity. acs.org In other chromanone series, hydroxyl groups at C7 have been shown to be important for antibacterial activity. researchgate.net The 6,7-dimethyl substitution pattern likely contributes to a specific electronic and lipophilic profile that can be optimized for particular biological targets.

Modifying the chromen-4-one scaffold with diverse functional groups has yielded derivatives with highly specialized activity profiles.

Morpholine (B109124) and other Cyclic Amines: The introduction of a morpholine moiety, typically via an alkoxy linker at position 6, has been instrumental in developing potent sigma (σ) receptor ligands. In one study, a 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one derivative was identified as a potent σ₁ receptor modulator. nih.gov The nature of the terminal amine (e.g., morpholine, piperidine, azepane) and the length of the linker are critical for both potency and selectivity. rsc.org

Halogens: As noted, halogens play a significant role in enhancing biological activity for certain targets. For SIRT2 inhibitors, di-halogenation at positions 6 and 8 with bromine or chlorine resulted in the most potent compounds. acs.orgnih.gov This effect is attributed to both increased lipophilicity and the potential for halogen bonding interactions within the enzyme's active site.

Alkoxy Groups: The presence of alkoxy groups, particularly methoxy (B1213986) groups, is a common feature in many biologically active flavonoids and their synthetic analogs. nih.gov In a series of 2-phenyl-4H-chromen-4-one derivatives designed as anti-inflammatory agents, multiple methoxy substituents on both the A-ring and the C2-phenyl ring were features of the most active compounds. tandfonline.com

Correlations between Molecular Architecture and Pharmacological Profile

For enzyme inhibition , a common pattern involves a C2-substituent that probes a hydrophobic region of the active site, while substituents on the A-ring (positions 6, 7, 8) anchor the molecule and provide specificity. For example, potent SIRT2 inhibition is achieved with a combination of a moderately sized alkyl chain at C2 and bulky, electron-withdrawing groups at C6 and C8. nih.gov For selective COX-2 inhibition, the architecture requires a 2-phenyl ring containing a para-sulfonamide or methylsulfonyl group, which specifically interacts with a secondary pocket in the COX-2 active site not present in COX-1. researchgate.netsemanticscholar.org

For receptor modulation , particularly for G protein-coupled receptors (GPCRs) or other receptor classes, the molecular architecture often involves a rigid core (the chromen-4-one) appended with a flexible chain containing a key pharmacophore. The development of σ receptor ligands from the chromen-4-one scaffold exemplifies this, where high affinity is achieved by attaching a flexible alkoxy chain at C6, terminating in a basic amine. nih.gov The length of this chain is critical, suggesting it spans a distance between an anchor point on the receptor and a specific amine-binding subsite.

The planarity of the chromen-4-one system and the rotational freedom of the C2-substituent are also critical architectural features. The dihedral angle between the C2-aryl ring and the chromone (B188151) core can dictate whether the molecule adopts a conformation suitable for binding. nih.gov

SAR for Specific Biological Targets/Pathways

The versatility of the chromen-4-one scaffold allows for its derivatives to be tailored to interact with a variety of biological targets with high specificity.

Sirtuin 2 (SIRT2): SAR studies on chroman-4-one and chromone derivatives as SIRT2 inhibitors have established several key principles. Activity is highly dependent on substitution in the A-ring, with an unsubstituted ring showing no activity. Larger, electron-withdrawing groups at positions 6 and 8 are favorable. The substituent at C2 is also crucial; an optimal alkyl chain length is between three and five carbons. Bulky aryl groups like phenyl at C2 diminish the inhibitory effect. acs.org

Table 1: SAR of 2,6,8-Substituted Chroman-4-ones as SIRT2 Inhibitors

(Data sourced from reference acs.org)

Cyclooxygenase-2 (COX-2): For selective COX-2 inhibition, the key structural feature in 2-phenyl-4H-chromen-4-one derivatives is a methylsulfonyl (MeSO₂) or sulfonamide (SO₂NH₂) group at the para-position of the C2-phenyl ring. semanticscholar.org Further modifications at the C3 position can enhance potency. A study showed that adding substituents at C3 improved activity in the order: benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > OH. The 3-benzyloxy derivative was found to be a highly potent and selective COX-2 inhibitor (IC₅₀ = 0.07 µM, Selectivity Index = 287.1). researchgate.net

Sigma (σ) Receptors: Chromen-4-ones have been identified as potent modulators of σ₁ and σ₂ receptors, which are targets for neurodegenerative diseases. The crucial modification for this activity is the introduction of an (n-(cyclo)aminoalkyl)oxy linker at the C6 position. SAR analysis revealed that both the length of the alkyl chain and the nature of the terminal cyclic amine are critical for affinity and selectivity. An increased linker length generally improves σ₁ receptor affinity, with a pentamethylene (n=5) chain often being optimal. nih.gov

Table 2: SAR of 6-Substituted Chromen-4-ones for Sigma Receptor Affinity

(Data sourced from reference nih.gov)

Mechanistic Investigations of 6,7 Dimethyl 2 O Tolyl 4h Chromen 4 One S Biological Activities in Vitro and in Silico Approaches

The chromen-4-one scaffold, a core component of 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one, is recognized for its diverse biological activities. Research into this class of compounds has identified several key enzymes and signaling pathways that are modulated by these structures. The following sections detail the mechanistic insights into these interactions.

Mechanisms of Telomerase Inhibition via Dyskerin Regulation

Telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality, is a prime target in cancer research. nih.gov Its activity is dependent on two main components: the telomerase reverse transcriptase (TERT) and the telomerase RNA component (TR). nih.gov The stability of the TR component is regulated by associated proteins, including dyskerin. While various methods have been developed to inhibit telomerase activity, including targeting TERT and TR directly, specific mechanistic studies detailing the inhibition of telomerase via dyskerin regulation by this compound are not extensively documented in current scientific literature. The potential for this compound to interfere with the dyskerin-TR interaction remains an area for further investigation.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Pathways

DNA-Dependent Protein Kinase (DNA-PK) is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. researchgate.netnih.gov Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive therapeutic target. researchgate.net The chromen-4-one structure is a known scaffold for potent and selective ATP-competitive inhibitors of DNA-PK. researchgate.net

Structure-activity relationship studies have shown that substitutions on the chromen-4-one ring are critical for inhibitory activity. For instance, compounds like NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one) have demonstrated excellent inhibitory potency with IC50 values in the nanomolar range. nih.gov While specific studies on this compound are limited, the general mechanism for chromen-4-one based inhibitors involves competition with ATP for the kinase domain of DNA-PK. researchgate.net

Table 1: DNA-PK Inhibition by Select Chromen-4-one Derivatives

| Compound | IC50 (nM) vs DNA-PK |

|---|---|

| NU7427 (2-N-morpholino-8-dibenzofuranyl-chromen-4-one) | 40 |

| NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one) | 13 |

| NU7026 | 230 |

This table presents data for related chromen-4-one compounds to illustrate the potential of this chemical class as DNA-PK inhibitors. Data derived from researchgate.netnih.gov.

β-Glucuronidase Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The chromen-4-one scaffold has been explored for its potential as a source of COX-2 inhibitors.

In vitro studies on related flavone (B191248) compounds have demonstrated selective inhibition of COX-2 over COX-1. For example, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one exhibited a COX-2 IC50 value of 0.38 µM with a selectivity index of 18.70. nih.govmdpi.com The mechanism of action for COX-2 inhibitors typically involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins. nih.gov This is often achieved through hydrogen bonding and hydrophobic interactions within the active site. scbt.com

Table 2: In Vitro COX Inhibition Profile of a Related Chromen-4-one Derivative

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 7.09 |

| COX-2 | 0.38 |

Data for 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, from mdpi.com.

Sirtuin 2 (Sirt2) Enzyme Inhibition and Substrate Deacetylation Pathways

Sirtuin 2 (Sirt2) is a NAD+-dependent protein deacetylase that plays a role in various cellular processes, including cell cycle regulation and neurodegeneration. nih.gov It functions by removing acetyl groups from lysine (B10760008) residues of various protein substrates. nih.gov A study focused on substituted chromone (B188151) and chroman-4-one derivatives identified them as novel and selective inhibitors of SIRT2. nih.gov

The research indicated that substitutions at the 2-, 6-, and 8-positions of the chromone ring were crucial for potent inhibition. Specifically, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable. nih.gov Although this compound was not explicitly tested in this study, the findings suggest that the chromen-4-one core of the compound is a promising scaffold for Sirt2 inhibition. The inhibitory mechanism would involve preventing the deacetylation of Sirt2 substrates, such as α-tubulin. nih.gov

Table 3: SIRT2 Inhibition by Substituted Chroman-4-one Analogues

| Compound | IC50 (µM) vs SIRT2 |

|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 |

This table presents data for related chroman-4-one compounds to illustrate the potential of this chemical class as SIRT2 inhibitors. Data derived from nih.gov.

Protein Kinase B (PKB/Akt) and Nuclear Factor-kappa B (NF-κB) Signaling Modulation

The Protein Kinase B (PKB/Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to cell survival, proliferation, and inflammation. The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in immune and inflammatory responses. mdpi.com While various small molecules have been developed to inhibit NF-κB activation, specific studies detailing the modulation of the PKB/Akt and NF-κB signaling pathways by this compound are not prominent in the scientific literature. Further research is needed to determine if this compound can influence these critical cellular signaling cascades.

Receptor Modulation Mechanistic Studies

G Protein-Coupled Receptor 55 (GPR55) has emerged as a therapeutic target for various conditions, including chronic inflammation, neuropathic pain, and cancer. researchgate.net This receptor is activated by certain cannabinoids and the endogenous ligand L-α-lysophosphatidylinositol (LPI). nih.govnih.govnih.gov The chromen-4-one scaffold has been identified as a promising framework for developing ligands that can modulate GPR55 activity.

GPR55 signaling is distinct from typical cannabinoid receptors; it couples with Gαq, Gα12, and Gα13 proteins. nih.govmdpi.com Activation of these pathways triggers the activation of phospholipase C (PLC), which leads to the release of intracellular calcium and the activation of downstream signaling cascades involving ROCK and RhoA. mdpi.com

Agonist Pathway : An agonist binding to GPR55 would initiate this signaling cascade, leading to the physiological responses associated with receptor activation. Studies on chromen-4-one derivatives have successfully identified compounds that act as potent GPR55 agonists, triggering these downstream effects. researchgate.net

Antagonist Pathway : Conversely, an antagonist would bind to the receptor but fail to activate it, thereby blocking the endogenous ligand (LPI) from initiating the signaling cascade. This inhibitory action is a key strategy for conditions where GPR55 activity is considered proinflammatory or pro-carcinogenic. nih.govnih.gov Several chromen-4-one and related coumarin (B35378) derivatives have been developed and identified as selective GPR55 antagonists, capable of competitively or allosterically inhibiting its function. researchgate.netrsc.org

Depending on the specific substitutions on the chromen-4-one core, these molecules can be fine-tuned to act as full agonists, partial agonists, or antagonists, highlighting the versatility of this chemical scaffold in modulating GPR55 pathways. researchgate.net

Antimicrobial Activity Mechanisms

The chromen-4-one scaffold is a well-established framework in the search for new antimicrobial agents. The mechanisms underlying their action are multifaceted, often involving the disruption of essential cellular structures and metabolic pathways.

The antibacterial efficacy of chromen-4-one derivatives stems from their ability to compromise bacterial integrity and function. A primary mechanism of action is the disruption of the bacterial cell membrane. semanticscholar.orgnih.gov This interaction leads to increased membrane permeability, causing the leakage of vital intracellular components, such as potassium ions (K+), and ultimately leading to cell death. nih.gov

In silico and in vitro studies suggest that these compounds can damage the integrity of the cell wall and membrane, resulting in the leakage of cytoplasm. semanticscholar.orgdntb.gov.ua This membrane-active property is effective against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. tandfonline.comnih.govresearchgate.net Furthermore, some derivatives are thought to exert their effect by binding to bacterial DNA, interfering with replication and other essential processes, which contributes to cell death. semanticscholar.org

| Bacterial Strain | Postulated Mechanism of Action | Key Cellular Target/Effect |

|---|---|---|

| Escherichia coli | Cell Membrane Disruption | Increased permeability, leakage of intracellular contents. nih.govdntb.gov.ua |

| Bacillus subtilis | Cell Membrane Disruption | Loss of membrane integrity. semanticscholar.orgnih.gov |

| Staphylococcus aureus | Cell Membrane Disruption, DNA Binding | Increased permeability, inhibition of replication. semanticscholar.orgnih.gov |

| Streptococcus spp. | Cell Membrane Disruption | General disruption of cellular integrity. |

The antifungal action of chromen-4-one derivatives often targets pathways and structures unique to fungi, providing a basis for selective toxicity. A principal mechanism predicted by molecular docking studies is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. nih.gov By inhibiting its synthesis, these compounds disrupt membrane fluidity and integrity, leading to fungal growth inhibition. nih.govnih.gov

Against Candida albicans, a significant opportunistic pathogen, chromone derivatives have been shown to inhibit biofilm formation, a key virulence factor. nih.govresearchgate.net This is achieved by downregulating the expression of genes related to hyphal formation and biofilm development. nih.govresearchgate.net Other proposed mechanisms include direct damage to the fungal plasma membrane and interference with cell wall components. researchgate.netsemanticscholar.org The antifungal protein PAF from Penicillium chrysogenum, for instance, acts by inducing apoptosis-like cell death, a mechanism that could potentially be mimicked or influenced by synthetic compounds. nih.gov

| Fungal Species | Postulated Mechanism of Action | Key Cellular Target/Effect |

|---|---|---|

| Candida albicans | Inhibition of Ergosterol Biosynthesis, Biofilm Inhibition | Inhibition of CYP51, downregulation of hyphal genes. nih.govnih.gov |

| Aspergillus niger | Inhibition of Ergosterol Biosynthesis | Predicted inhibition of CYP51. nih.gov |

| Aspergillus flavus | Inhibition of Ergosterol Biosynthesis | Predicted inhibition of CYP51. nih.gov |

| Penicillium chrysogenum | General Antifungal Action | Disruption of cellular processes. nih.gov |

| Other Species | Inhibition of Ergosterol Biosynthesis | General disruption of membrane synthesis. nih.gov |

Diseases caused by trypanosomatid parasites, such as Leishmaniasis and Trypanosomiasis (Sleeping Sickness), are major global health issues. nih.gov Chromen-4-one derivatives represent a promising scaffold for the development of new therapies against these parasites. mdpi.comliverpool.ac.uk

A primary molecular target for these compounds is Pteridine (B1203161) Reductase 1 (PTR1). mdpi.com This enzyme is vital for the parasites' folate biosynthesis pathway, providing a metabolic bypass that allows them to resist classical antifolate drugs. mdpi.com Crucially, PTR1 is present in Leishmania and Trypanosoma species but not in human cells, making it an excellent target for selective drug design. mdpi.comliverpool.ac.uk Chromen-4-ones have been shown to bind to the active site of PTR1, inhibiting its function and leading to parasite death. mdpi.com

Another validated target is trypanothione (B104310) reductase, an enzyme unique to these parasites that is essential for managing oxidative stress. nih.gov By inhibiting this enzyme, chromen-4-one derivatives can induce a significant increase in reactive oxygen species (ROS) within the parasite, leading to mitochondrial perturbation and cell death. nih.gov

Anticancer Mechanistic Investigations

The chromen-4-one structure is a privileged scaffold in the design of anticancer agents due to its ability to interact with various targets involved in cancer cell proliferation and survival. globalresearchonline.net

The primary anticancer mechanisms associated with this class of compounds are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.govnih.gov In various human cancer cell lines, derivatives have been shown to halt the cell cycle, frequently in the G2/M phase, preventing the cells from dividing. nih.gov This cell cycle arrest is often followed by the initiation of apoptosis, confirmed by methods such as Hoechst staining and the activation of key executioner enzymes like caspase-3. nih.gov

In silico docking studies have been used to predict the binding of chromen-4-one derivatives to various anticancer targets. These include proteins that regulate the cell cycle and apoptosis, such as the anti-apoptotic protein Bcl-2, as well as crucial kinases like anaplastic lymphoma kinase and cyclin-dependent kinase 2. researchgate.netrsc.org By binding to and inhibiting these targets, the compounds can effectively shut down cancer cell growth and survival pathways.

| Anticancer Mechanism | Molecular Pathway/Target | Observed Effect |

|---|---|---|

| Apoptosis Induction | Caspase-3 Activation, Bcl-2 Inhibition | Programmed cell death in cancer cells. nih.govresearchgate.net |

| Cell Cycle Arrest | G2/M Phase Checkpoint | Inhibition of cancer cell proliferation. nih.gov |

| Kinase Inhibition | Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2) | Predicted disruption of signaling pathways. rsc.org |

| Tubulin Interaction | Microtubule Formation | Predicted disruption of the cytoskeleton. globalresearchonline.net |

Cellular Pathways of Cytotoxicity in Various Cancer Cell Lines

Research into the cytotoxic effects of this compound has revealed its potential as an anti-proliferative agent against a range of human cancer cell lines. The primary mechanism of this cytotoxicity is believed to stem from its ability to interfere with essential cellular processes, leading to cell death.

Detailed in vitro studies using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are required to quantify this cytotoxic activity. These assays measure the metabolic activity of cells, which correlates with cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

While specific experimental IC50 values for this compound against an extensive panel of cell lines are not widely published in publicly accessible literature, the table below illustrates the expected format for such research findings. Structurally related chromone derivatives have demonstrated significant activity against lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). researchgate.netjksus.orgresearchgate.net The cytotoxic effect is generally dose-dependent. researchgate.net

Interactive Data Table: Illustrative Cytotoxicity (IC50) Data

This table is an illustrative example of how cytotoxicity data for this compound would be presented. The values are hypothetical and based on typical findings for related flavonoid compounds.

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| HeLa | Cervical Carcinoma | 25.5 |

| SMMC-7721 | Hepatoma | 32.1 |

| SGC-7901 | Gastric Carcinoma | 28.4 |

| U87 | Glioblastoma | 45.2 |

| HepG2 | Hepatocellular Carcinoma | 30.8 |

| HCT-116 | Colorectal Carcinoma | 22.9 |

| MCF-7 | Breast Adenocarcinoma | 19.7 |

| A-549 | Lung Carcinoma | 35.6 |

| PC-3 | Prostate Cancer | 41.3 |

Induction of Cell Cycle Arrest and Apoptosis Pathways

Beyond general cytotoxicity, a key mechanism for the anticancer activity of flavonoid compounds like this compound is the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.com

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Molecules that can halt the cell cycle at specific checkpoints are valuable therapeutic candidates. Flavonoid derivatives have been shown to induce cell cycle arrest, often at the G2/M or G1 phases. taylorandfrancis.comnih.govnih.govfrontiersin.org This arrest prevents the cell from progressing through division and proliferation. The mechanism often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, down-regulation of cyclin B1 is a known factor in causing G2/M arrest. nih.gov Upregulation of CDK inhibitors like p21 can also halt the cell cycle. nih.govnih.gov

Apoptosis Induction: Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Many anticancer agents work by triggering this process. The induction of apoptosis by chromone-like compounds can occur through two primary pathways:

The Intrinsic (Mitochondrial) Pathway: This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes (like caspase-9 and caspase-3), leading to cell death. nih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8.

Studies on related compounds show an increase in the sub-G1 cell population in flow cytometry analysis, which is a hallmark of apoptosis. nih.gov

Modulation of Human Telomeric G-quadruplex Structures

A more novel and targeted anticancer strategy involves the interaction of small molecules with specific DNA secondary structures known as G-quadruplexes. The ends of human chromosomes, called telomeres, contain guanine-rich DNA sequences that can fold into these four-stranded G-quadruplex structures. nih.govmdpi.com

In over 85% of cancers, the enzyme telomerase is activated, which maintains telomere length and allows for unlimited cell division. nih.gov The formation and stabilization of G-quadruplexes at the telomeres can physically block telomerase from accessing the DNA, thereby inhibiting its function. nih.gov This leads to telomere shortening and eventual cell death.

Small molecules with planar aromatic structures, a characteristic of the chromen-4-one scaffold, are known to be effective G-quadruplex ligands. researchgate.netdntb.gov.ua They are thought to bind to and stabilize the G-quadruplex structure, primarily through π-π stacking interactions with the G-tetrads (the planar arrangement of four guanine (B1146940) bases). mdpi.com While direct experimental data for this compound is pending, its chemical structure suggests a strong potential to act as a G-quadruplex stabilizing agent, representing a plausible mechanism for its anticancer effects.

Anti-inflammatory Mechanistic Pathways

Nitric Oxide (NO) Production Inhibition in Macrophage Cells

Chronic inflammation is linked to the development of various diseases, including cancer. Macrophages are key immune cells that, when activated (e.g., by bacterial lipopolysaccharide, LPS), produce large amounts of inflammatory mediators, including nitric oxide (NO). mdpi.com While NO has important physiological roles, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) contributes to inflammation and tissue damage. nih.govmdpi.com

Many flavonoid and chromone derivatives have been shown to possess anti-inflammatory properties by inhibiting NO production in activated macrophage cell lines like RAW 264.7. mdpi.comnih.govresearchgate.net The primary mechanism is the suppression of iNOS expression at the transcriptional level. By reducing the amount of iNOS enzyme, the production of NO is consequently decreased. The potential of this compound to inhibit NO production makes it a compound of interest for its anti-inflammatory effects.

Interactive Data Table: Illustrative Nitric Oxide Inhibition Data

This table provides an example of how data on the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages would be presented. Values are hypothetical.

| Compound | Concentration (µM) | NO Production (% of Control) |

| Control (LPS only) | - | 100% |

| This compound | 10 | 75% |

| This compound | 25 | 48% |

| This compound | 50 | 22% |

Toll-like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Interactions

The inflammatory response initiated by LPS is primarily mediated by Toll-like receptor 4 (TLR4). frontiersin.org The binding of LPS to the TLR4 receptor complex triggers a cascade of intracellular signaling events that lead to the activation of transcription factors like NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including iNOS and various cytokines.

A key part of this downstream signaling involves the mitogen-activated protein kinase (MAPK) pathways, which include p38, ERK, and JNK. europeanreview.org These kinases play a crucial role in transmitting the inflammatory signal from the cell surface to the nucleus. Therefore, molecules that can interfere with the TLR4 or MAPK signaling pathways are effective anti-inflammatory agents. nih.govresearchgate.net Given the established role of flavonoids in modulating inflammatory pathways, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key components of the TLR4-MAPK signaling axis.

Antioxidant Action Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.

Chromen-4-one derivatives, as part of the larger flavonoid family, are recognized for their antioxidant properties. eco-vector.comresearchgate.net The antioxidant action of this compound can be attributed to several potential mechanisms, primarily based on its chemical structure:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stable and non-reactive due to resonance delocalization across its aromatic structure. nih.govnih.gov

Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, converting it into a more stable anion. This mechanism is often followed by proton transfer (known as the SET-PT mechanism). nih.gov

The effectiveness of a flavonoid as an antioxidant is often related to the presence and position of hydroxyl (-OH) groups. nih.gov Although this compound lacks free hydroxyl groups on its core structure, the π-electron system of the chromenone ring itself can participate in radical scavenging, and metabolic processes could potentially introduce hydroxyl groups in vivo. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be used to quantify this activity. mdpi.com

Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl Radicals)

Detailed research findings, data tables, and specific mechanistic insights into the free radical scavenging activity of this compound against DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, or other reactive oxygen species are not available in the public domain based on the conducted search.

While the broader class of chromen-4-one derivatives (flavonoids) is known for its antioxidant properties, the specific scavenging potential and underlying mechanisms are highly dependent on the exact substitution pattern on the chromen-4-one core. Factors such as the position and number of hydroxyl groups, methyl groups, and other substituents influence the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.

Without experimental data from assays such as the DPPH radical scavenging assay or hydroxyl radical scavenging assays, or computational predictions from in silico models for this particular compound, a scientifically accurate and detailed discussion of its free radical scavenging mechanisms cannot be provided.

Future Research Directions and Translational Perspectives for 6,7 Dimethyl 2 O Tolyl 4h Chromen 4 One Research

Innovations in Synthetic Methodologies for Diversification and Yield Enhancement

The synthesis of chromone (B188151) derivatives has been a subject of continuous development, with a focus on improving efficiency, yield, and structural diversity. ijrpc.com Traditional methods often involve harsh reaction conditions and limited substrate scope. ijmrset.com Future research on 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one should explore modern synthetic approaches to generate a library of analogues for structure-activity relationship (SAR) studies.

Key areas for innovation include:

Green Synthesis: The use of environmentally benign solvents like glycerol (B35011) and recyclable catalysts such as heteropolyacids can lead to more sustainable and efficient synthetic protocols. ingentaconnect.com Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and improve yields. ijrpc.com

Catalytic Systems: Exploring novel catalytic systems, including palladium-catalyzed cross-coupling reactions and visible-light-induced methodologies, can provide access to a wider range of functionalized derivatives. organic-chemistry.orgresearchgate.net For instance, ruthenium(II)-catalyzed C-H activation could be employed for selective functionalization of the chromone core. rsc.org

| Synthetic Strategy | Potential Advantages for this compound |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, increased safety. ingentaconnect.com |

| Advanced Catalysis | Access to novel analogues, higher yields, milder reaction conditions. organic-chemistry.orgresearchgate.net |

| One-Pot Reactions | Improved efficiency, reduced purification steps, time and resource savings. researchgate.net |

Advanced Computational Modeling for Novel Analogue Design and Target Identification

Computational tools are indispensable in modern drug discovery for predicting the biological activity of novel compounds and identifying their potential molecular targets. For this compound, a synergistic approach combining various computational techniques will be crucial for guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Molecular Field Analysis (MFA), can be employed to build predictive models that correlate the structural features of chromone derivatives with their biological activities. nih.govresearchgate.net These models can then be used to design new analogues of this compound with enhanced potency.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the active site of various biological targets. tandfonline.comtandfonline.com This information is vital for understanding the molecular basis of their activity and for designing derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the structural features of known active chromone derivatives. tandfonline.com These models can then be used to screen large compound libraries to identify novel scaffolds with similar pharmacological properties.

| Computational Method | Application in this compound Research |

| 3D-QSAR | To predict the biological activity of novel analogues and guide their design. nih.govresearchgate.net |

| Molecular Docking | To identify potential biological targets and understand binding interactions. tandfonline.comtandfonline.com |

| Pharmacophore Modeling | To discover new lead compounds with similar activity profiles. tandfonline.com |

Deeper Mechanistic Elucidation of Biological Targets and Signaling Pathways

While the broader class of chromones has been shown to interact with a variety of biological targets, the specific molecular targets and signaling pathways modulated by this compound remain to be elucidated. A thorough investigation into its mechanism of action is essential for its development as a therapeutic agent.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the direct binding partners of this compound within the cell.

Enzyme Inhibition Assays: Given that many chromone derivatives are known to inhibit enzymes such as kinases and monoamine oxidases, a broad panel of enzymatic assays should be conducted. nih.gov

Signaling Pathway Analysis: Once a primary target is identified, downstream signaling pathways should be investigated using techniques like Western blotting, reporter gene assays, and transcriptomics to understand the full cellular response to the compound. For instance, the impact on pathways related to apoptosis, such as the regulation of Bcl-2 and Bax expression, could be a key area of investigation. researchgate.net

Exploration of Multifunctional Pharmacological Profiles and Polypharmacology

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net Chromone derivatives are well-suited for this approach due to their ability to interact with multiple biological targets. nih.gov

The future exploration of this compound should embrace a polypharmacological perspective by:

Broad-Spectrum Screening: Testing the compound against a diverse range of biological targets implicated in various diseases. This could uncover unexpected therapeutic applications.

Design of Hybrid Molecules: The molecular hybridization technique, which combines the pharmacophoric features of two or more bioactive compounds, could be used to design novel analogues of this compound with tailored multifunctional profiles. nih.govresearchgate.net

Systems Biology Approaches: Integrating experimental data with computational models to understand the complex network of interactions between the compound and multiple cellular components. This can help in predicting both on-target and off-target effects.

By pursuing these future research directions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a range of human diseases.

Q & A

Q. What are common synthetic routes for 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one?

The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization. For example:

- Step 1 : React o-tolyl ketone with a substituted salicylaldehyde derivative under basic conditions (e.g., NaOH/EtOH) to form a chalcone intermediate.

- Step 2 : Cyclize the chalcone using acid catalysis (e.g., H₂SO₄) or microwave-assisted methods to yield the chromen-4-one core .

- Modification : Methyl groups at positions 6 and 7 can be introduced via alkylation or by starting with pre-methylated precursors .

Q. What analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methyl group positions (e.g., δ 2.3–2.5 ppm for methyl protons) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 294) and detects impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures and validate stereochemistry .

Q. How is purity assessed during synthesis?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to quantify purity (>95%) .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 222–224°C for related derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or ionic liquids to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 15 min) while improving yield by 15–20% .

- Purification : Use column chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) to isolate high-purity fractions .

Q. How to resolve contradictions in crystallographic data during structural refinement?

Q. What strategies are effective for designing bioactive derivatives?

Q. How to mitigate side reactions during functionalization (e.g., amine coupling)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.